2H-Pyran-2-one, 6-butyl-4-methyl-
Description
This compound belongs to a broader class of 2H-pyran-2-ones, which are known for their diverse biological activities and roles in natural product biosynthesis . suggest that alkyl chain length and substitution patterns significantly influence reactivity and bioactivity .
Properties
CAS No. |
55510-46-8 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-butyl-4-methylpyran-2-one |
InChI |
InChI=1S/C10H14O2/c1-3-4-5-9-6-8(2)7-10(11)12-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
JRVRVGPJKXJKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=CC(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-butyl-4-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-6-butyl-2H-pyran-2-one with suitable reagents can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or dichloromethane, often in the presence of a catalyst like hydrochloric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 2H-Pyran-2-one, 6-butyl-4-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 6-butyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and butyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2H-Pyran-2-one, 6-butyl-4-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-butyl-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of 2H-pyran-2-ones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., heptyl) enhance lipophilicity, improving membrane penetration in antifungal applications .
- Functional Groups : Hydroxyl or oxo groups (e.g., gibepyrones B–F) increase metabolic reactivity, enabling detoxification pathways in fungi .
- Aromatic vs. Aliphatic Substituents : Benzyl groups (e.g., 6-benzyl-4-hydroxy-2-pyrone) introduce steric hindrance and UV stability, broadening industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
